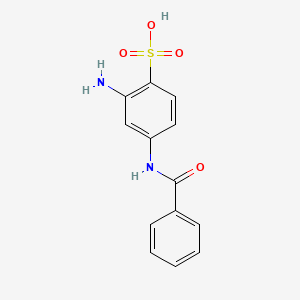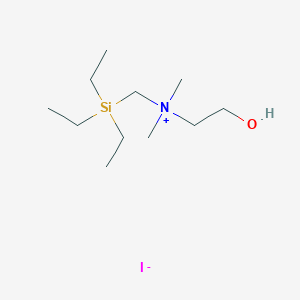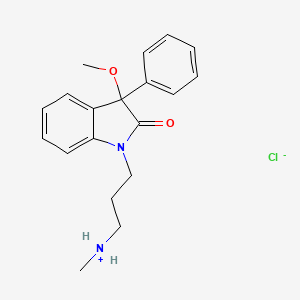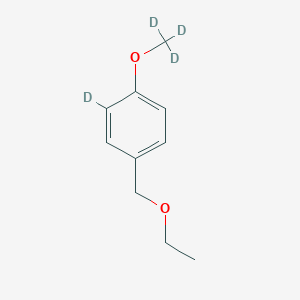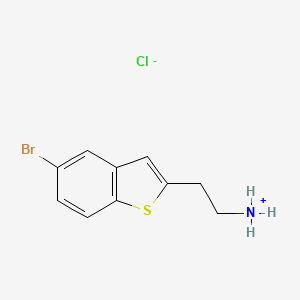![molecular formula C15H11NO2 B13749133 6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile is a polycyclic heterocyclic organic compound It is a derivative of dibenzo[b,e][1,4]dioxin, where two methyl groups are attached at positions 6 and 9, and a carbonitrile group is attached at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile typically involves the following steps:
Formation of the Dibenzo[b,e][1,4]dioxin Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Methyl Groups: Methylation at positions 6 and 9 can be carried out using methylating agents such as methyl iodide in the presence of a base.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,e][1,4]dioxin: The parent compound without the methyl and carbonitrile groups.
Polychlorinated Dibenzodioxins: Compounds with chlorine atoms instead of methyl groups.
Polybrominated Dibenzodioxins: Compounds with bromine atoms instead of methyl groups.
Uniqueness
6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile is unique due to the presence of both methyl and carbonitrile groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C15H11NO2 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
6,9-dimethyldibenzo-p-dioxin-1-carbonitrile |
InChI |
InChI=1S/C15H11NO2/c1-9-6-7-10(2)14-13(9)17-12-5-3-4-11(8-16)15(12)18-14/h3-7H,1-2H3 |
Clé InChI |
IMSNLHYEMIUMPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C)OC3=C(C=CC=C3O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


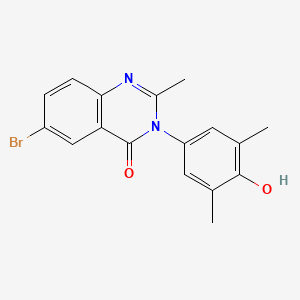
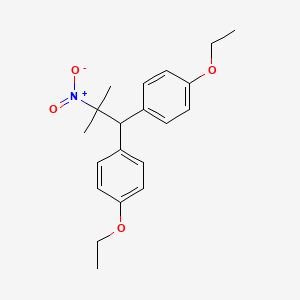



![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)



